molecular formula C8H14BrNO2 B13344120 tert-Butyl (3-bromoprop-1-en-1-yl)carbamate

tert-Butyl (3-bromoprop-1-en-1-yl)carbamate

Cat. No.: B13344120
M. Wt: 236.11 g/mol
InChI Key: BKXKMRHORBCBIX-GQCTYLIASA-N
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Description

tert-Butyl (3-bromoprop-1-en-1-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromopropenyl group, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-bromoprop-1-en-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-bromoprop-1-en-1-yl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain this compound in good yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-bromoprop-1-en-1-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (3-bromoprop-1-en-1-yl)carbamate has several applications in scientific research:

    Organic synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal chemistry: The compound is explored for its potential as a building block in the synthesis of pharmaceutical agents.

    Biological studies: It is used in the study of enzyme inhibitors and other biologically active compounds.

    Industrial applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (3-bromoprop-1-en-1-yl)carbamate involves its interaction with nucleophiles and bases. The bromine atom is a good leaving group, making the compound reactive towards nucleophilic substitution and elimination reactions. The carbamate group can undergo hydrolysis, releasing carbon dioxide and the corresponding amine. These reactions are facilitated by the electronic and steric properties of the tert-butyl and bromopropenyl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3-bromoprop-1-en-1-yl)carbamate is unique due to the presence of the bromopropenyl group, which imparts specific reactivity patterns. The bromine atom is a good leaving group, making the compound versatile in various chemical transformations. Its combination of functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C8H14BrNO2

Molecular Weight

236.11 g/mol

IUPAC Name

tert-butyl N-[(E)-3-bromoprop-1-enyl]carbamate

InChI

InChI=1S/C8H14BrNO2/c1-8(2,3)12-7(11)10-6-4-5-9/h4,6H,5H2,1-3H3,(H,10,11)/b6-4+

InChI Key

BKXKMRHORBCBIX-GQCTYLIASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/C=C/CBr

Canonical SMILES

CC(C)(C)OC(=O)NC=CCBr

Origin of Product

United States

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